1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

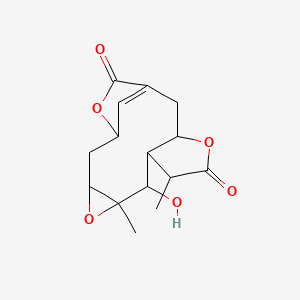

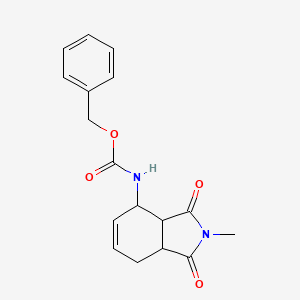

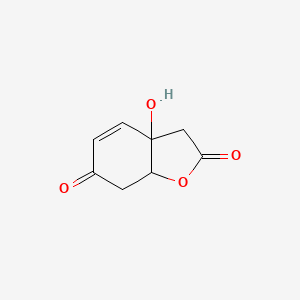

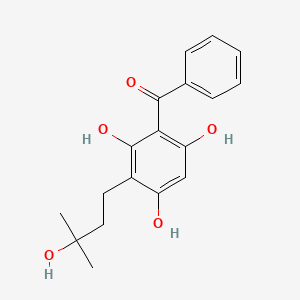

“1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide” is a chemical compound with the molecular formula C8H8O4 . It is also known by other names such as “3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione” and "3a-Hydroxy-7,7a-dihydro-3H-1-benzofuran-2,6-dione" . This compound is a potent anti-ulcer agent .

Molecular Structure Analysis

The molecular weight of “1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide” is 168.15 g/mol . The InChI string representation of its structure is “InChI=1S/C8H8O4/c9-5-1-2-8(11)4-7(10)12-6(8)3-5/h1-2,6,11H,3-4H2” and the corresponding SMILES string is "C1C2C(CC(=O)O2)(C=CC1=O)O" .Physical And Chemical Properties Analysis

The compound has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4. It has no rotatable bonds. The Exact Mass and Monoisotopic Mass are both 168.04225873 g/mol. The Topological Polar Surface Area is 63.6 Ų. It has a Heavy Atom Count of 12 and a Complexity of 281 .Applications De Recherche Scientifique

Chemical Synthesis and Catalytic Oxidation

The compound 1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide, as part of the broader category of cyclohexene oxidation products, has significant implications in the field of chemical synthesis. Research highlights the controlled and selective catalytic oxidation of cyclohexene, producing various oxidation states and functional groups. This process is synthetically valuable, offering intermediates for the chemical industry. Advances in this area emphasize the importance of selective oxidation for targeted product generation, underscoring the compound's role in both academic and industrial applications (Cao et al., 2018).

Heterocyclic Compound Synthesis

The compound also relates to the synthesis of 1,2-oxazines, 1,2-benzoxazines, and related compounds, showcasing its significance in the development of heterocyclic chemistry. These compounds, synthesized through dehydration and other processes, are crucial for creating electrophilic entities and chiral synthons. This area of research provides insights into the synthesis strategies and the potential of these compounds in various scientific and industrial applications (Sainsbury).

Biological Activity and Pharmacology

The broader class of compounds including 1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide is also explored for their biological activity. Specifically, oxadiazole derivatives, which share structural similarities with this compound, demonstrate a wide range of pharmacological activities. These include antibacterial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer properties. The synthesis of novel oxadiazole derivatives and the investigation of their chemical and biological behaviors have been a focal point of research, suggesting the potential for developing new therapeutic agents (Wang et al., 2022).

Material Science and Chemical Engineering

In material science and chemical engineering, the synthesis and application of heterocyclic compounds, including those related to 1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide, are crucial. These compounds serve as key intermediates in developing materials with specific properties and functions. For example, the chemical recycling of polymers like poly(ethylene terephthalate) (PET) involves breaking down and reforming molecular structures, where knowledge of such compounds can be integral (Karayannidis & Achilias, 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

1-Oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide, also known as 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione, is primarily used as an anti-ulcer agent

Mode of Action

It is known to exhibit potent anti-ulcer activity

Biochemical Pathways

Given its anti-ulcer properties , it may be involved in the regulation of gastric acid secretion or the protection of gastric mucosa, but this is speculative and requires further investigation.

Result of Action

It is known to exhibit potent anti-ulcer activity , suggesting that it may have protective effects on the gastric mucosa or regulatory effects on gastric acid secretion.

Propriétés

IUPAC Name |

3a-hydroxy-7,7a-dihydro-3H-1-benzofuran-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-5-1-2-8(11)4-7(10)12-6(8)3-5/h1-2,6,11H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTIRZSUTZHBAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(=O)O2)(C=CC1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of finding 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione in Jacobaea gigantea?

A1: This compound, also known as 1-oxo-4-hydroxy-2-en-4-ethylcyclohexa-5,8-olide, represents a significant finding as it is likely biogenetically linked to pyrrolidine alkaloids also identified in Jacobaea gigantea [, ]. This is particularly interesting because pyrrolidine alkaloids were previously unreported in the Jacobaea/Senecio genera. The co-occurrence of these compounds suggests a shared biosynthetic pathway and warrants further investigation into their potential synergistic activities.

Q2: How was 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione isolated from Jacobaea gigantea?

A2: Researchers successfully isolated 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione from the n-butanolic fraction of Senecio giganteus (synonym: Jacobaea gigantea) flowers []. This was achieved by employing Fast Centrifugal Partition Chromatography (FCPC), a technique that enables the rapid isolation of target compounds from complex mixtures. The structure was confirmed through spectroscopic analysis including UV, 1H NMR, 13C NMR, and mass spectrometry.

Q3: What other types of compounds were found alongside 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione in Jacobaea gigantea?

A3: In addition to 3a-hydroxy-3,3a,7,7a-tetrahydrobenzofuran-2,6-dione, researchers identified a range of other phenolic compounds in Jacobaea gigantea. These included another quinone derivative, jacaranone, as well as chlorogenic acid, hyperoside, quercetin 3-O-β-D-robinobioside, isorhamnetin-3-O-β-D-glucuronide, quercetin-3-O-β-D-glucuronide, and isorhamnetin-3-O-β-D-glucuronide-6″-methyl ester []. The presence of these diverse compounds highlights the rich chemical diversity found within this plant species.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;5-[bis[4-[butyl(2-sulfoethyl)amino]phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592618.png)